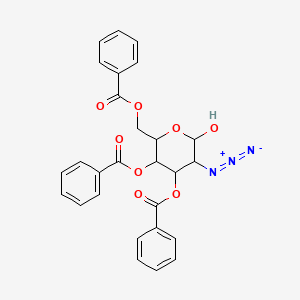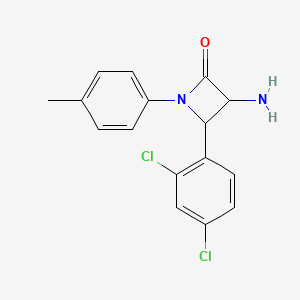![molecular formula C13H18ClNO3 B14780267 5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is a chemical compound that features a tert-butyl group, a glycine derivative, and a hydroxybenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride typically involves multiple steps, starting with the preparation of tert-butylglycine. This can be achieved through the reaction of glycine with tert-butyl chloroformate under basic conditions. The resulting tert-butylglycine is then coupled with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxybenzaldehyde moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The glycine derivative can interact with amino acid residues in proteins, modulating their function.
類似化合物との比較
Similar Compounds
tert-Butylglycine: A simpler derivative without the hydroxybenzaldehyde moiety.
2-Hydroxybenzaldehyde: Lacks the tert-butylglycyl group.
tert-Butylhydroxybenzaldehyde: Contains the tert-butyl and hydroxybenzaldehyde groups but lacks the glycine derivative.
Uniqueness
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
5-(2-amino-3,3-dimethylbutanoyl)-2-hydroxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(2,3)12(14)11(17)8-4-5-10(16)9(6-8)7-15;/h4-7,12,16H,14H2,1-3H3;1H |
InChIキー |
TXWFMVBPTRSAFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=O)C1=CC(=C(C=C1)O)C=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)





